Thiochroman-3-ylamine

説明

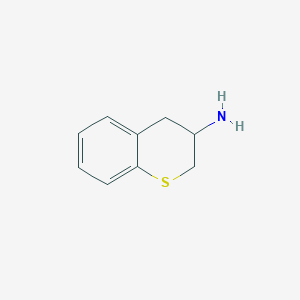

Thiochroman-3-ylamine, also known as 3,4-dihydro-2H-1-benzothiopyran-3-amine, is a sulfur-containing heterocyclic compound. It is structurally related to thiochromones, where the oxygen atom in chromones is replaced by a sulfur atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .

準備方法

Synthetic Routes and Reaction Conditions: Thiochroman-3-ylamine can be synthesized through several methods. One common approach involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method includes the bromination of thiochroman-4-one in chloroform, followed by refluxing with sodium acetate in ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: Thiochroman-3-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides in the presence of catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiochroman derivatives with varying degrees of saturation .

科学的研究の応用

The compound Thiochroman-3-ylamine has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and as a chemical probe in biological studies.

Antidepressant Activity

Recent studies have highlighted the potential of this compound derivatives as antidepressants. Research indicates that these compounds may inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. A notable study demonstrated that certain derivatives exhibited significant antidepressant-like effects in animal models, suggesting a promising avenue for developing new antidepressant medications .

Anticancer Properties

This compound has also been investigated for its anticancer activity. In vitro studies show that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, derivatives of this compound were found to inhibit cell proliferation and promote cell cycle arrest in breast cancer cells .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds derived from this compound have shown the ability to reduce neuroinflammation and protect neuronal cells from oxidative damage, indicating potential therapeutic benefits .

Organic Electronics

In materials science, this compound has been utilized in the development of organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that incorporating this compound into polymer matrices enhances charge transport properties, improving device performance .

Sensors

This compound derivatives have been employed as chemical sensors due to their ability to selectively bind to metal ions and small organic molecules. Studies indicate that these compounds can be used to detect toxic metals like lead and mercury in environmental samples, showcasing their utility in environmental monitoring .

Case Study 1: Antidepressant Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated various this compound derivatives for their antidepressant effects using forced swim tests and tail suspension tests in mice. The results indicated that specific modifications to the thiochroman structure enhanced efficacy, leading to a significant reduction in immobility time compared to control groups .

Case Study 2: Anticancer Mechanisms

In a study featured in Cancer Letters, researchers investigated the anticancer mechanisms of this compound on human breast cancer cells. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis via mitochondrial pathways. This study underscores the compound's potential as a lead structure for developing new anticancer agents .

作用機序

The mechanism of action of thiochroman-3-ylamine involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives bearing vinyl sulfone moieties are known to inhibit cysteine proteases through nucleophilic attack on the β position to the sulfone . This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence .

類似化合物との比較

Thiochromone: A thio analog of chromone, where the oxygen atom is replaced by sulfur.

Thioflavone: A 2-substituted thiochromone with lower reactivity due to steric hindrance.

Thiochroman-4-one: A related compound used as a starting material for the synthesis of thiochroman-3-ylamine.

Uniqueness: this compound stands out due to its unique structural features and reactivity. The presence of the amine group at the 3-position enhances its ability to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis . Additionally, its potential biological activities make it a valuable compound for drug discovery and development .

生物活性

Thiochroman-3-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various diseases, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiochroman family, characterized by a sulfur atom incorporated into a chroman ring structure. The general formula can be represented as . The unique structural features of thiochromans contribute to their diverse biological activities.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- Thiochroman derivatives have shown promising antibacterial properties against various pathogens. For instance, studies indicate that certain thiochroman compounds demonstrate effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

2. Anticancer Properties

- Research has highlighted the anticancer potential of thiochroman derivatives. A study found that this compound analogs exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compounds were observed to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways .

3. Neuroprotective Effects

- Thiochromans have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer’s. Compounds derived from thiochroman structures have shown the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function .

4. Anti-inflammatory Activity

- Some thiochroman derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These properties suggest potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Many thiochroman derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell growth.

- Receptor Modulation: Interaction with specific receptors involved in neurotransmission or inflammation may underlie some of the neuroprotective and anti-inflammatory effects observed.

- Oxidative Stress Reduction: Some studies suggest that thiochromans can modulate oxidative stress levels, contributing to their protective effects in cellular systems .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of thiochroman derivatives and evaluated their antimicrobial activity against clinical isolates of Staphylococcus aureus. The most potent compound exhibited an MIC of 16 µg/mL, demonstrating significant promise for further development as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on thiochroman derivatives against various cancer cell lines revealed that one derivative had an IC50 value of 5 µM against MCF7 breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .

Data Summary

特性

IUPAC Name |

3,4-dihydro-2H-thiochromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPRXLPAGOYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552518 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124499-23-6 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。